
4-((Tert-butoxycarbonyl)amino)-3-chlorobenzoic acid
Overview
Description
4-((Tert-butoxycarbonyl)amino)-3-chlorobenzoic acid (CAS 165528-69-8) is a benzoic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 4-position and a chlorine substituent at the 3-position. Its molecular formula is C₁₃H₁₆ClNO₄ (MW: 285.72 g/mol), and its structure combines a carboxylic acid group with orthogonal functional groups that influence its physicochemical properties and reactivity . The Boc group serves as a temporary protective moiety for the amine, making this compound a valuable intermediate in peptide synthesis and medicinal chemistry. The electron-withdrawing chlorine atom enhances the acidity of the carboxylic acid (pKa ~2–3) compared to unsubstituted benzoic acids, while the bulky tert-butyl group imparts lipophilicity, reducing aqueous solubility .
Mechanism of Action
Target of Action
The primary target of 4-((Tert-butoxycarbonyl)amino)-3-chlorobenzoic acid is the Receptor-type tyrosine-protein phosphatase beta . This protein plays a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Mode of Action
It’s known that the compound interacts with its target protein, potentially influencing its function . The tert-butoxycarbonyl (Boc) group in the compound is a protective group used in peptide synthesis . It prevents unwanted reactions in selective or multistep organic synthesis .
Biochemical Pathways
Given its target, it’s likely involved in pathways related to cell growth and differentiation
Pharmacokinetics
It’s known that the compound is soluble in methanol , which could potentially influence its absorption and distribution in the body. The presence of the Boc group may also impact its metabolic stability .
Result of Action
Given its target, it may influence cellular processes such as cell growth and differentiation . The compound’s use in peptide synthesis suggests it may play a role in the formation of proteins .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility in methanol suggests that the presence of certain solvents can impact its action. Additionally, the stability of the Boc group under different conditions can affect the compound’s efficacy .
Biochemical Analysis
Biochemical Properties
4-((Tert-butoxycarbonyl)amino)-3-chlorobenzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds. The compound is known to interact with coupling reagents such as N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide, enhancing amide formation without the need for additional bases . These interactions are crucial for efficient peptide synthesis, making this compound a valuable tool in biochemical research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, depending on the context of the reaction. The compound’s ability to enhance amide formation in peptide synthesis is a result of its interaction with coupling reagents, which facilitates the formation of peptide bonds . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Biological Activity
4-((Tert-butoxycarbonyl)amino)-3-chlorobenzoic acid (Boc-3-Cl-BA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
- IUPAC Name : this compound
- CAS Number : 1340354-00-8
- Molecular Formula : C12H14ClN1O3
- Molecular Weight : 255.7 g/mol
The biological activity of Boc-3-Cl-BA is primarily attributed to its ability to interact with various biological targets, influencing several biochemical pathways. Its mechanism of action includes:
- Inhibition of Tumor Cell Growth : Studies have demonstrated that Boc-3-Cl-BA exhibits potent antiproliferative effects against various cancer cell lines, particularly in breast cancer models .
- Modulation of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, leading to increased apoptosis in tumor cells .
Anticancer Activity
Research has highlighted the anticancer potential of Boc-3-Cl-BA through various assays:
Cell Line | Concentration (μM) | % Growth Inhibition | Reference |
---|---|---|---|
MDA-MB-231 (Breast Cancer) | 10 | >50% | |
DLD1 (Colon Cancer) | 15 | 21% | |
HSET Inhibition | Micromolar | Significant |
In a study involving the NCI 60 tumor cell lines, Boc-3-Cl-BA demonstrated outstanding anticancer activities, causing over 50% growth inhibition at a concentration of 10 μM against multiple cancer types .
Case Study 1: Breast Cancer Treatment
In a recent study, Boc-3-Cl-BA was tested for its efficacy against triple-negative breast cancer (TNBC). The compound exhibited significant antiproliferative activity and reduced toxicity towards non-tumorigenic mammary epithelial cells (MCF-10A), indicating its therapeutic potential as a selective anticancer agent .
Case Study 2: Mechanistic Insights into HSET Inhibition
Further investigations into the mechanism of action revealed that Boc-3-Cl-BA could inhibit the HSET protein, which is crucial for centrosome clustering in cancer cells. This inhibition led to the induction of multipolar spindle formation in centrosome-amplified cancer cells, thereby promoting cell death through aberrant mitotic processes .
Scientific Research Applications
Peptide Synthesis
Role in Peptide Synthesis:
This compound serves as a crucial building block in the synthesis of peptides. The Boc group protects the amino functionality during coupling reactions, preventing premature deprotection and allowing for the formation of peptide bonds. This characteristic is essential for generating complex peptides that may exhibit biological activity.
Case Study:
In a study focusing on the synthesis of bioactive peptides, 4-((Tert-butoxycarbonyl)amino)-3-chlorobenzoic acid was employed to create a series of peptides that demonstrated enhanced antimicrobial properties. The Boc group facilitated multiple coupling reactions without compromising the integrity of the amino group, leading to successful peptide formation .
Medicinal Chemistry
Applications in Drug Development:
The compound is instrumental in developing pharmaceuticals, particularly in synthesizing drug candidates requiring specific functional groups. Its reactivity profile allows it to participate in various biochemical interactions, making it valuable for creating compounds with potential therapeutic effects.
Biological Activity:
Research indicates that derivatives of benzoic acid, including this compound, can exhibit significant biological activities such as antimicrobial and anticancer effects. The chlorine substituent may enhance the lipophilicity of the molecule, potentially improving its bioavailability and interaction with biological targets .
Table: Comparison of Biological Activities
Compound | Activity Type | Reference |
---|---|---|
This compound | Peptide synthesis | |
4-(Boc-amino)methylbenzoic acid | Antimicrobial | |
Chlorinated benzoic acids | Anticancer |
Bioconjugation
Use in Bioconjugation Techniques:
This compound is utilized in bioconjugation techniques to attach biomolecules to various surfaces or other molecules. The stability provided by the Boc group during conjugation reactions is crucial for maintaining the integrity of the biomolecules involved.
Material Science
Synthesis of Functional Materials:
In material science, this compound is used to synthesize functional materials such as polymers and coatings that require specific functional groups. Its ability to undergo substitution reactions allows for the customization of material properties.
Types of Reactions
- Substitution Reactions: The chlorine atom can be substituted with various nucleophiles such as amines or thiols.
- Deprotection Reactions: The Boc protecting group can be removed under acidic conditions.
- Coupling Reactions: The carboxyl group can be activated and coupled with amines or alcohols.
Common Reagents and Conditions
- Substitution: Nucleophiles (amines), solvents (dimethylformamide), bases (sodium hydride).
- Deprotection: Trifluoroacetic acid.
- Coupling: N,N’-dicyclohexylcarbodiimide.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-((Tert-butoxycarbonyl)amino)-3-chlorobenzoic acid, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protective group to the amino moiety of 3-chloroanthranilic acid derivatives. A two-step approach is often employed: (1) Boc-protection of the amine using di-tert-butyl dicarbonate (Boc₂O) in a basic solvent (e.g., THF or DCM with DMAP catalysis), followed by (2) carboxylation or oxidation of the intermediate. Reaction efficiency can be optimized via Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry, solvent polarity). Central composite designs or factorial experiments help minimize trial-and-error approaches .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms Boc-group integrity (e.g., tert-butyl signals at δ ~1.4 ppm in ¹H NMR) and the absence of deprotection.
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 300.7 for C₁₂H₁₄ClNO₄).
- X-ray Diffraction (XRD) : Resolves crystallographic parameters, particularly if polymorphism or solvate formation is observed .
Q. How should researchers handle solubility challenges during purification?
- Methodological Answer : The compound’s solubility is highly solvent-dependent. Use gradient recrystallization with mixed solvents (e.g., ethyl acetate/hexane for Boc-protected intermediates) or acid-base partitioning (pH ~4–5 for carboxylic acid precipitation). For advanced purification, preparative HPLC with a C18 column and 0.1% TFA in acetonitrile/water is effective .
Advanced Research Questions
Q. How can computational methods streamline reaction design for derivatives of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates for functionalization at the chloro or carboxyl positions. Tools like COMSOL Multiphysics integrate reaction kinetics and thermodynamics to simulate optimal conditions (e.g., solvent effects, catalytic pathways). AI-driven platforms (e.g., ICReDD) combine reaction databases with machine learning to propose novel synthetic routes .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar Boc-protected analogs?
- Methodological Answer : Overlapping signals in NMR (e.g., aromatic protons near δ 7–8 ppm) require advanced techniques:
- 2D NMR (HSQC, HMBC) : Assigns coupling between protons and carbons to differentiate regioisomers.
- Variable Temperature NMR : Identifies dynamic processes (e.g., rotamerism in the Boc group).
- Cross-validation with IR : Carboxylic acid O-H stretches (~2500–3000 cm⁻¹) confirm deprotection status .
Q. How can reaction engineering improve scalability for Boc-protected intermediates?
- Methodological Answer : Continuous-flow reactors enhance reproducibility and safety for exothermic Boc-protection steps. Membrane separation technologies (e.g., nanofiltration) recover catalysts or unreacted substrates, reducing waste. Kinetic modeling using Arrhenius plots optimizes temperature profiles to minimize side reactions (e.g., tert-butyl cleavage at high temperatures) .
Comparison with Similar Compounds
The following analysis compares 4-((Tert-butoxycarbonyl)amino)-3-chlorobenzoic acid with structurally related compounds, focusing on substituent effects, reactivity, and applications.
Structural Analogs and Key Differences
Physicochemical Properties
- Acidity: The chlorine atom in this compound withdraws electrons via inductive effects, lowering the pKa of the carboxylic acid (~2.5) compared to its non-chlorinated analog (pKa ~4.5) .
- Solubility: The Boc group reduces water solubility due to its tert-butyl moiety, favoring organic solvents like dichloromethane or THF. In contrast, 4-amino-3-chlorobenzoic acid (free NH₂) exhibits higher aqueous solubility at acidic pH .
- Stability : The Boc group is stable under basic conditions but cleaved by strong acids (e.g., TFA), whereas the benzamide derivative (3gg) is hydrolytically stable under physiological conditions .
Research Findings and Challenges
- Synthetic Yields : The target compound’s synthesis (74% yield via nitro reduction ) contrasts with lower yields (44%) for benzamide derivatives, highlighting steric challenges in coupling reactions .
- Toxicity : Halogenated benzoic acids (e.g., 4-bromo-3-methylbenzoic acid) show higher dermal irritation than Boc-protected analogs, emphasizing the need for protective handling .
Properties
IUPAC Name |
3-chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4/c1-12(2,3)18-11(17)14-9-5-4-7(10(15)16)6-8(9)13/h4-6H,1-3H3,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLRCEYNJFVYHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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